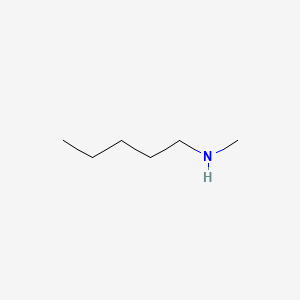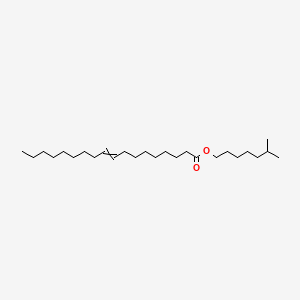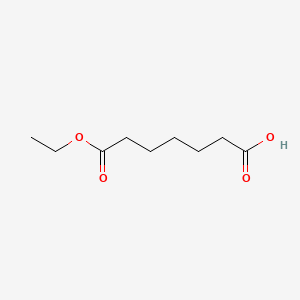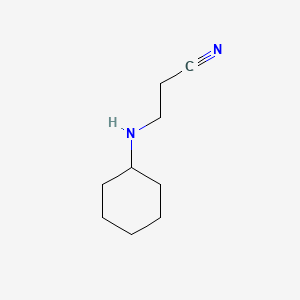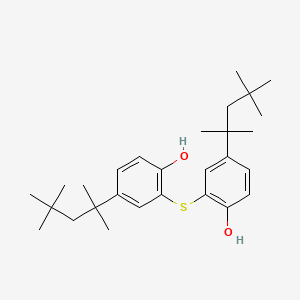
Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-
Übersicht
Beschreibung
Phenol, 2,2’-thiobis[4-(1,1,3,3-tetramethylbutyl)-], also known as antioxidant 1010, is a chemical compound with the molecular formula C28H42O2S . It is widely used in various industries due to its excellent antioxidant properties.
Molecular Structure Analysis
The molecular weight of this compound is 442.697 g/mol . The IUPAC Standard InChIKey is WQYFETFRIRDUPJ-UHFFFAOYSA-N . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular formula of Phenol, 2,2’-thiobis[4-(1,1,3,3-tetramethylbutyl)-] is C28H42O2S . The molecular weight is 442.7 g/mol.Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Health Implications
Studies have identified various phenolic compounds, including phenols like 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-], in human blood plasma, indicating their widespread presence in the environment and potential implications for human health. Such phenolic compounds have been associated with endocrine-disrupting activity, and their presence in humans and wildlife raises concerns about their sources and potential health effects (Hovander et al., 2002).
Exposure Assessment in Specific Populations
Research has assessed exposure to various environmental phenols in specific population groups, such as pregnant women. These studies help in understanding the extent of exposure and the potential health implications associated with these compounds (Mortensen et al., 2014).
Pharmacogenomics and Personalized Medicine
Phenome-Wide Association Studies (PheWAS) utilize phenolic compounds, including variants like 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-], to explore associations between genetic polymorphisms and various phenotypes. This research area is crucial for developing personalized medical treatments based on individual genetic profiles (Neuraz et al., 2013).
Impact on Food Consumption and Lifestyle
Studies have investigated the associations between fast food consumption and the exposure to phthalates and bisphenol A (BPA), highlighting the potential health risks associated with dietary choices and lifestyle. Understanding the sources of exposure to such phenolic compounds is crucial for developing strategies to minimize health risks (Zota et al., 2016).
Personal Care Products and Exposure
Research has also focused on the associations between the use of personal care products and the urinary concentrations of biomarkers of select phenols and phthalates. These studies are significant for understanding the exposure pathways and potential health implications of commonly used consumer products (Philippat et al., 2015).
Wirkmechanismus
Phenol, 2,2’-thiobis[4-(1,1,3,3-tetramethylbutyl)-] can affect cell function and signal transduction by modulating various cellular pathways. It has been shown to have potential therapeutic effects in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2S/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6/h11-16,29-30H,17-18H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYFETFRIRDUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062962 | |
| Record name | Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3294-03-9 | |
| Record name | 2,2′-Thiobis[4-(1,1,3,3-tetramethylbutyl)phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3294-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Thiobis(4-(1,1,3,3-tetramethylbutyl)phenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003294039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)phenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-THIOBIS(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A929W4K3AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-] interesting for catalytic applications?
A1: Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-], often abbreviated as tbopH₂, is a tridentate ligand containing OSO- functionalities. This means it can bind to metal centers through its two oxygen atoms (from the phenol groups) and the sulfur atom. This unique structure allows tbopH₂ to form stable complexes with various metals like aluminum and titanium. These complexes have shown promising activity in olefin polymerization reactions [, ].
Q2: Can you elaborate on the structure of tbopH₂ and how it interacts with metals?
A2: The molecular formula of tbopH₂ is C₂₈H₄₆O₂S, and its molecular weight is 446.72 g/mol. The molecule consists of two phenol groups linked by a sulfur atom at the ortho position. Each phenol group also bears a bulky 1,1,3,3-tetramethylbutyl substituent at the para position. This bulky group likely influences the steric environment around the metal center, impacting the catalyst's activity and selectivity [, ].
Q3: How does the interaction of tbopH₂ with aluminum and titanium lead to active polymerization catalysts?
A3: Studies have shown that tbopH₂ reacts with metal precursors like AlMe₃ or TiCl₄ to form diverse homo- and heterometallic complexes [, ]. These complexes, upon activation with aluminum alkyls, generate active species capable of efficiently polymerizing ethylene. The specific structure of the complex, including the metal center and the presence of bridging ligands like alkoxy groups, influences the catalytic performance [, ].
Q4: Are there any studies comparing the effectiveness of tbopH₂-based catalysts with other systems?
A4: While direct comparisons with other catalyst systems are limited within the provided literature, the research highlights the successful application of tbopH₂-based aluminum and titanium complexes in ethylene polymerization [, ]. Further research exploring the influence of different metal centers, ligand modifications, and polymerization conditions could provide valuable insights into the catalyst's performance relative to other systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(Butylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B1582409.png)
![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)

